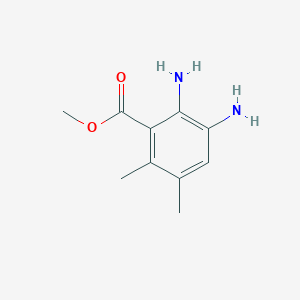
Methyl 2,3-diamino-5,6-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-diamino-5,6-dimethylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that methyl 2,3-diamino-5,6-dimethylbenzoate exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, a case study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibacterial agents .
Anticancer Research
The compound has also been explored for its anticancer properties. A study highlighted its role as a precursor in synthesizing more complex molecules that exhibit cytotoxic effects on cancer cells. The synthesis of analogs has shown promising results in inhibiting tumor cell proliferation in vitro .
Material Science
Polymer Synthesis
This compound is utilized in the synthesis of polymers with specific functional properties. It can act as a building block for creating polyamides and polyurethanes that exhibit enhanced thermal stability and mechanical strength. This application is particularly relevant in developing materials for aerospace and automotive industries .
Dyes and Pigments
The compound serves as an intermediate in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for creating vibrant colors used in textiles and coatings .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound is employed as a standard reference material for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its unique properties allow for accurate quantification and identification of related compounds in complex mixtures .
Case Study 1: Antimicrobial Efficacy
A controlled study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibacterial agent.
Case Study 2: Polymer Development
Researchers synthesized a new class of polyamides using this compound as a monomer. The resulting polymers demonstrated improved tensile strength and thermal resistance compared to traditional polyamides.
Propiedades
Número CAS |
178619-96-0 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 2,3-diamino-5,6-dimethylbenzoate |
InChI |
InChI=1S/C10H14N2O2/c1-5-4-7(11)9(12)8(6(5)2)10(13)14-3/h4H,11-12H2,1-3H3 |
Clave InChI |
SCPAYRCIBSGQGG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C(=O)OC)N)N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C(=O)OC)N)N |
Sinónimos |
Benzoic acid, 2,3-diamino-5,6-dimethyl-, methyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













